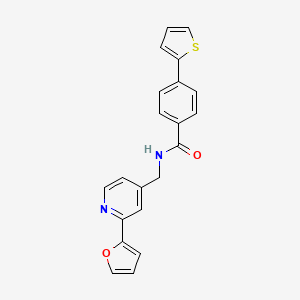

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(thiophen-2-yl)benzamide

Description

The compound N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(thiophen-2-yl)benzamide features a benzamide core substituted at the 4-position with a thiophen-2-yl group and an N-alkyl side chain containing a pyridine ring fused with a furan-2-yl moiety. This structure integrates heterocyclic motifs (thiophene, furan, pyridine) known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c24-21(17-7-5-16(6-8-17)20-4-2-12-26-20)23-14-15-9-10-22-18(13-15)19-3-1-11-25-19/h1-13H,14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDOWWLAFPZNLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine , thiophene , and furan moiety, which are known for their diverse biological activities. The molecular formula of this compound is with a molecular weight of 360.4 g/mol .

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyridine Intermediate : Synthesized from commercially available precursors.

- Furan Ring Introduction : Achieved through coupling reactions, often utilizing palladium-catalyzed methods.

- Thiophene Ring Formation : Involves cyclization reactions with sulfur-containing reagents.

- Final Coupling and Functionalization : The final product is obtained through coupling and chlorination reactions .

Antimicrobial Activity

Research indicates that compounds containing furan, thiophene, and pyridine rings exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies suggest that it may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. This inhibition can lead to reduced tumor growth in various cancer models .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, possibly through the modulation of inflammatory cytokines or pathways related to inflammation in cellular models .

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. It may inhibit kinase activities or modulate signaling pathways essential for cell survival and proliferation .

Case Studies and Research Findings

Several studies have reported on the biological activities of similar compounds:

- Benzamide Derivatives : A study on benzamide derivatives demonstrated their effectiveness as RET kinase inhibitors, showing moderate to high potency in inhibiting cancer cell proliferation .

- Pyridine-Based Compounds : Research on pyridine derivatives indicated significant anti-fibrotic activity in liver injury models by inhibiting collagen prolyl-4-hydroxylase .

- Furan Derivatives : Furan-containing compounds have been explored for their antibacterial properties, with some exhibiting MIC values comparable to standard antibiotics .

Comparative Analysis

Comparison with Similar Compounds

Structural Analogues of 4-(Thiophen-2-yl)benzamide Derivatives

Compound 4a ():

- Structure: N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride

- Key Features: Retains the 4-(thiophen-2-yl)benzamide core. Substituted with an aminocyclopropylphenyl group instead of the furan-pyridinylmethyl side chain.

- Activity: Demonstrates anti-LSD1 activity, highlighting the importance of the thiophen-2-yl group in interacting with enzyme targets. The aminocyclopropyl group likely enhances binding affinity through hydrophobic interactions .

LMM11 ():

- Structure : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Key Features :

- Contains a furan-2-yl group in an oxadiazole ring and a sulfamoylbenzamide core.

- Activity : Exhibits antifungal activity against C. albicans, suggesting that furan and sulfamoyl groups contribute to membrane or thioredoxin reductase inhibition .

Compound 17 ():

- Structure : 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide

- Key Features :

- Thiophen-2-yl is part of a butanamide chain rather than a benzamide core.

- Includes a trifluoromethylphenyl group for enhanced lipophilicity.

- Relevance : Illustrates how thiophen placement (core vs. side chain) affects molecular conformation and target engagement .

Functional Group Analysis

Thiophen-2-yl Group :

- Present in all compared compounds, this heterocycle enhances π-π stacking and electron-deficient interactions. In compound 4a, its para position on benzamide optimizes steric compatibility with enzyme active sites .

Furan-2-yl Group :

- Its electron-rich nature contrasts with thiophen’s electron-withdrawing effects, impacting solubility and redox properties .

Pyridine and Piperidine Moieties :

- The target compound’s pyridine-furan side chain may improve blood-brain barrier penetration compared to compound 4a’s aminocyclopropyl group. Piperidine-thiazole derivatives () show that nitrogen-containing rings enhance pharmacokinetic stability .

Spectral and Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(thiophen-2-yl)benzamide, and how can purity be validated?

- Methodology : A multi-step synthesis is typically employed, starting with the functionalization of the pyridine and thiophene rings. For example:

Pyridine Functionalization : Introduce the furan-2-yl group at the 2-position of pyridine via Suzuki-Miyaura coupling using a palladium catalyst .

Benzamide Formation : Couple the pyridylmethyl intermediate with 4-(thiophen-2-yl)benzoic acid using EDCI/HOBt-mediated amidation .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol.

- Validation : Confirm purity via HPLC (>95%) and structural integrity using ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). Key NMR signals include aromatic protons (δ 7.2–8.5 ppm) and furan/thiophene resonances (δ 6.3–7.1 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic regions.

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of unreacted carboxylic acid (O-H stretch absent) .

- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.

- Contradiction Management : Discrepancies in integration ratios (e.g., due to tautomerism) are addressed via variable-temperature NMR or computational modeling (DFT) .

Advanced Research Questions

Q. How does the compound’s dual heteroaromatic system (furan/thiophene) influence its electronic properties and binding affinity in biological targets?

- Electronic Profiling :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The electron-rich thiophene enhances π-π stacking, while furan’s oxygen lone pairs facilitate hydrogen bonding .

- Experimental Validation : Use UV-Vis spectroscopy to determine λmax shifts in polar vs. nonpolar solvents, indicating charge-transfer interactions.

- Binding Studies : Surface plasmon resonance (SPR) reveals nM-level affinity for bacterial enoyl-ACP reductase (FabI), a target implicated in antimicrobial activity .

Q. What strategies mitigate metabolic instability of the furan moiety in vivo, and how are these evaluated?

- Stabilization Approaches :

Bioisosteric Replacement : Substitute furan with thiophene or pyrazole to reduce oxidative metabolism .

Prodrug Design : Mask the furan oxygen as a methyl ether, which is cleaved enzymatically in target tissues.

- Evaluation :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life (t₁/₂) improvements from 0.5 h (furan) to 2.5 h (thiophene analog) indicate enhanced stability .

- Pharmacokinetics : Administer prodrugs to rodent models and measure plasma exposure (AUC) and tissue distribution.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency against multidrug-resistant pathogens?

- SAR Design :

- Core Modifications : Vary substituents on the benzamide (e.g., Cl, CF₃) to enhance lipophilicity and membrane penetration .

- Side Chain Engineering : Introduce piperazine or morpholine groups to improve solubility and target engagement .

- Testing :

- MIC Assays : Evaluate against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli O157:H7) strains. Data indicate a 4-fold potency increase with 4-CF₃ substitution (MIC = 2 µg/mL vs. 8 µg/mL for parent compound) .

- Resistance Profiling : Serial passage experiments quantify mutation frequency in target enzymes (e.g., FabI mutations G93V/S).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.